

Application Notes and Protocols for GSK3117391 in Cancer Cell Line Studies

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Compound of Interest		
Compound Name:	GSK3117391	
Cat. No.:	B607823	Get Quote

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Introduction

GSK3117391, also known as ESM-HDAC391, is a novel, orally bioavailable histone deacetylase (HDAC) inhibitor with a unique myeloid-targeting mechanism. As a potent inhibitor of HDAC enzymes, **GSK3117391** modulates the acetylation of histones and other non-histone proteins, leading to the regulation of gene expression. This activity can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Of particular interest is its targeted delivery to mononuclear myeloid cells, which may offer a therapeutic advantage in hematological malignancies and other cancers where myeloid cells play a crucial role.[1]

These application notes provide a summary of the available data on **GSK3117391** and detailed protocols for its use in cancer cell line studies.

Data Presentation

The following tables summarize the available quantitative data for **GSK3117391** and its active metabolite, HDAC189. Currently, comprehensive public data on the half-maximal inhibitory concentration (IC50) of **GSK3117391** across a broad range of cancer cell lines is limited. The data presented below is derived from preclinical studies. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocols provided.

Table 1: In Vitro Inhibitory Activity of GSK3117391 and its Metabolite



Compound	Assay	IC50 (nM)	Source
GSK3117391 (ESM- HDAC391)	HeLa Cell Nuclear Extract Fluorometric Assay	55	[1]
HDAC189 (Acid Metabolite)	HeLa Cell Nuclear Extract Fluorometric Assay	54	[1]
GSK3117391 (ESM- HDAC391)	TNFα Production in LPS-Stimulated Blood	174	[1]

Signaling Pathways

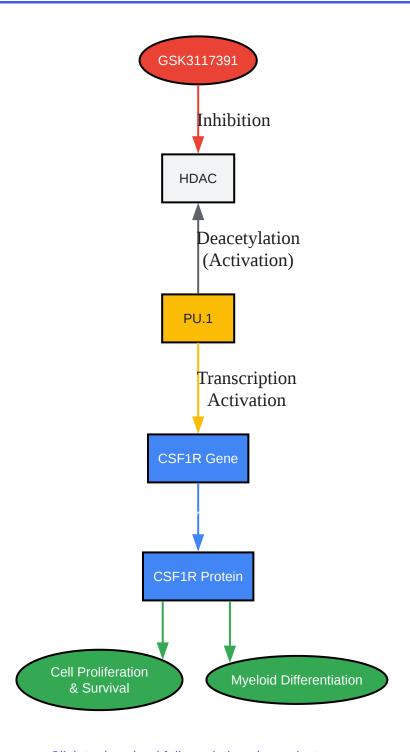
HDAC inhibitors like **GSK3117391** exert their anti-cancer effects by modulating key signaling pathways that control cell proliferation, survival, and differentiation.

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PU.1-CSF1R Signaling Pathway in Myeloid Cells

GSK3117391 has been shown to downregulate the Colony-Stimulating Factor 1 Receptor (CSF1R), a key regulator of myeloid cell fate. This is particularly relevant for myeloid leukemias where this pathway is often dysregulated. HDAC inhibition can interfere with the transcription factor PU.1, which is essential for CSF1R expression.





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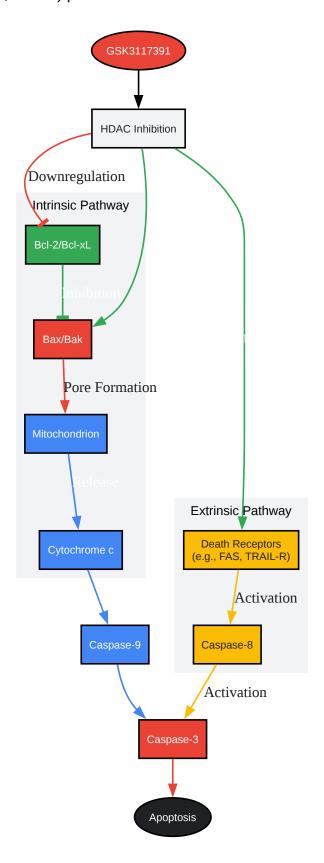
Caption: **GSK3117391** inhibits HDAC, leading to reduced PU.1 activity and CSF1R expression.

Induction of Apoptosis

HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can alter the expression of pro-apoptotic (e.g., Bax, Bak) and



anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.



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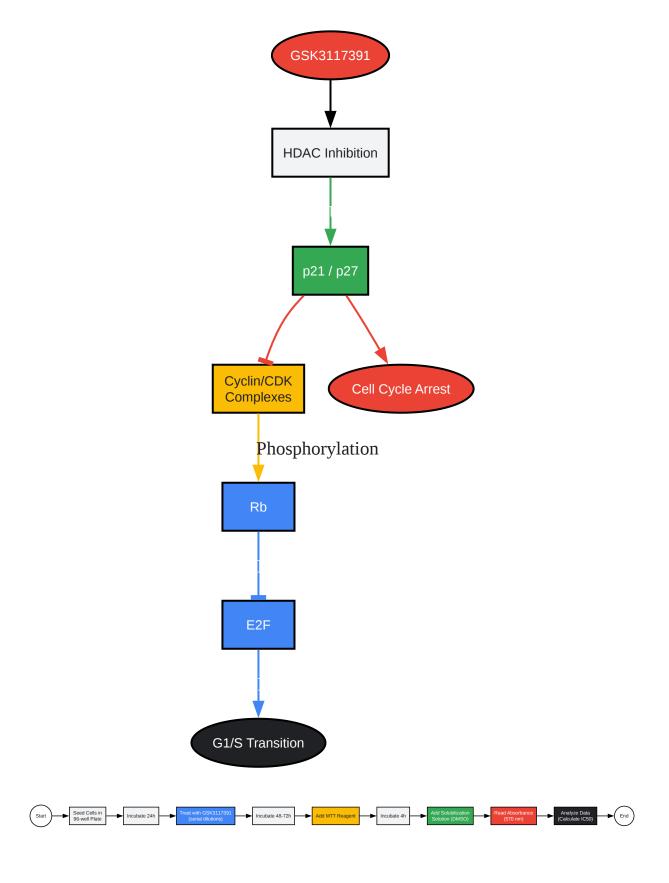


Caption: **GSK3117391** induces apoptosis via intrinsic and extrinsic pathways.

Cell Cycle Arrest

HDAC inhibitors can cause cell cycle arrest at the G1/S and/or G2/M checkpoints by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and downregulating cyclins.





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References

- 1. Phase 1 and preclinical profiling of ESM-HDAC391, a myeloid-targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
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